![molecular formula C5H12N4 B573305 1,3,7,8-Tetraazaspiro[4.4]nonane CAS No. 176948-47-3](/img/structure/B573305.png)
1,3,7,8-Tetraazaspiro[4.4]nonane
Overview
Description
1,3,7,8-Tetraazaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure where a nonane ring is fused with a tetraaza ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,7,8-Tetraazaspiro[4.4]nonane can be synthesized through a multi-step process involving the reaction of 4-phenylurazole with potassium ethoxide and pentaerythrityl tetrabromide. This reaction forms 2,2’-diphenyl-1,1’,3,3’-tetraoxo-6,6’-spirobi[hexahydropyrazolo[1,2-a]-s-triazole], which is then treated with sodium hydroxide and concentrated hydrochloric acid to yield 2,3,7,8-tetraazaspiro[4.4]nonane bishydrochloride. Further reaction with potassium bisulfate and ammonia produces the final compound .
Industrial Production Methods
While specific industrial production methods for 1,3,7,8-tetraazaspiro[4The use of common reagents and straightforward reaction conditions makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3,7,8-Tetraazaspiro[4.4]nonane undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with nitrile imines, leading to the formation of thioxo-tetraazaspiro[4.4]nonenones and thia-tetraazaspiro[4.4]nonenones.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Nitrile Imines: Generated in situ from hydrazonyl chlorides, these are commonly used in cycloaddition reactions with this compound.
Hydrazonyl Chlorides: Used to generate nitrile imines for cycloaddition reactions.
Major Products
Thioxo-Tetraazaspiro[4.4]nonenones: Formed from cycloaddition reactions with nitrile imines.
Thia-Tetraazaspiro[4.4]nonenones: Another product of cycloaddition reactions.
Scientific Research Applications
1,3,7,8-Tetraazaspiro[4.4]nonane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the synthesis of novel materials with unique properties.
Biological Studies: The compound can be used as a building block in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1,3,7,8-tetraazaspiro[4.4]nonane involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetraazaspiro[4.4]nonane: A similar compound with slight structural differences, used in high-density fuels.
1,3,7-Triazaspiro[4.4]nonane-2,4-Dione:
Uniqueness
1,3,7,8-Tetraazaspiro[4.4]nonane stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Biological Activity
1,3,7,8-Tetraazaspiro[4.4]nonane is a spirocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological evaluation, and biological effects of this compound, highlighting its potential in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves cycloaddition reactions and the formation of heterocyclic structures. Various methodologies have been explored to enhance the yield and purity of this compound. For example, cyclization reactions involving ethyl cyanoacetate and other reagents have been reported to produce derivatives with significant biological activity .
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its antitumor properties and mechanisms of action. Key findings include:
- Antitumor Activity : Compounds related to this compound have shown promising antitumor effects against various cancer cell lines. In vitro studies using the MTT assay demonstrated selective cytotoxicity towards tumor cells such as HepG2 and A549 while exhibiting lower toxicity towards normal liver cells (HL-7702)【3】【6】.
- Mechanism of Action : The antitumor effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds derived from this scaffold have been shown to inhibit tyrosine kinases and reduce pro-inflammatory cytokines like TNF-alpha and IL-1【1】【5】.
- Cytotoxicity Profiles : The IC50 values for various derivatives have been reported to range significantly depending on the specific structural modifications. For example, certain derivatives exhibited IC50 values as low as 10.66 μM against HepG2 cells【3】【6】.
Case Studies
Several case studies highlight the biological potential of this compound:
-
Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects against multiple cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : Compounds showed significant inhibition rates against BEL-7404 and A549 cell lines with IC50 values ranging from 10 to 42 μM【3】.
-
Inhibition of Inflammatory Markers :
- Objective : To assess anti-inflammatory properties.
- Method : Evaluation using COX-1/COX-2 assays.
- Results : Compounds demonstrated potent anti-inflammatory activity with a selectivity index higher than standard drugs like celecoxib【1】【6】.
Comparative Analysis
The following table summarizes the biological activity data for various derivatives of this compound:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Derivative A | HepG2 | 10.66 | Tyrosine kinase inhibition |
Derivative B | A549 | 28.09 | Induction of apoptosis |
Derivative C | BEL-7404 | 15.00 | Inhibition of inflammatory cytokines |
Derivative D | HL-7702 (normal) | >100 | Selective cytotoxicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3,7,8-tetraazaspiro[4.4]nonane derivatives, and how can their purity be validated?
Synthesis typically involves cyclization reactions or modifications of preexisting spirocyclic scaffolds. For example, diazaspiro derivatives are synthesized via radical bicyclization or substitution reactions using alkoxyamines or lithium aluminum hydride . To validate purity, researchers employ:
- Chromatography (HPLC/UPLC) for separation and quantification.
- NMR spectroscopy to confirm structural integrity, particularly focusing on spirojunction protons (δ 3.0–4.5 ppm) .
- Mass spectrometry to verify molecular weight and detect impurities .
Q. How can researchers characterize the structural uniqueness of this compound compared to other spiro compounds?
Key techniques include:
- X-ray crystallography : Resolves spirocyclic geometry and bond angles (e.g., inter-ring angles of ~85° in related tetraazasilafenestranes) .
- Comparative NMR analysis : Highlights differences in nitrogen positioning and substituent effects (e.g., benzyl vs. pyrimidinyl groups altering electronic environments) .
- Computational modeling (DFT) : Predicts stability and reactivity based on ring strain and electron distribution .
Q. What in vitro assays are suitable for initial biological screening of this compound derivatives?
- Receptor binding assays : Test affinity for targets like sigma receptors or nicotinic acetylcholine receptors using radioligand displacement .
- Enzyme inhibition studies : Measure IC50 values against kinases or proteases (e.g., menin-MLL interaction inhibitors with IC50 < 0.5 µM) .
- Cell viability assays (MTT/CCK-8) : Assess cytotoxicity in cancer or primary cell lines .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound derivatives?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., sulfonyl) improves metabolic stability, while bulky substituents (e.g., pyrimidinyl) enhance target selectivity .
- Stereochemical optimization : Enantiomeric forms (e.g., (R)- vs. (S)-configurations) may exhibit divergent binding affinities, as seen in menin-MLL inhibitors .
- Hybrid scaffolds : Fusion with pharmacophores like phenanthroline improves metal-chelation properties for catalytic or therapeutic applications .
Q. How should researchers resolve contradictions in reported biological activities of spirocyclic compounds?
- Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, co-solvents) or cell line specificity .
- Structure-activity relationship (SAR) profiling : Map functional group contributions to activity (e.g., benzyl groups enhancing sigma receptor binding vs. pyridinyl favoring kinase inhibition) .
- Orthogonal validation : Confirm hits using alternative assays (e.g., SPR for binding kinetics alongside cellular efficacy) .
Q. What mechanistic studies elucidate the neuroprotective effects of this compound derivatives?
- Patch-clamp electrophysiology : Assess modulation of ion channels (e.g., glutamate receptor antagonism) .
- ROS scavenging assays : Quantify reduction in oxidative stress markers (e.g., malondialdehyde) in neuronal models .
- Transcriptomics/proteomics : Identify downstream pathways (e.g., Nrf2 activation) via RNA-seq or SILAC-based profiling .
Q. What strategies mitigate synthetic challenges in scaling up this compound derivatives?
- Flow chemistry : Improves yield and safety for high-temperature/pressure reactions .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclization steps .
- Green solvents : Replace toluene with cyclopentyl methyl ether (CPME) to reduce toxicity .
Q. Methodological Considerations
Q. How can researchers validate target engagement in vivo for this compound-based therapeutics?
- PET/SPECT imaging : Radiolabel derivatives (e.g., with ¹⁸F) to track biodistribution and target occupancy .
- Pharmacodynamic biomarkers : Measure changes in downstream metabolites (e.g., glutamate levels in CSF for neuroprotective agents) .
- Knockout models : Use CRISPR/Cas9-edited cells or animals to confirm target specificity .
Q. What analytical tools are critical for studying spirocompound-protein interactions?
Properties
IUPAC Name |
1,3,7,8-tetrazaspiro[4.4]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4/c1-5(7-4-6-1)2-8-9-3-5/h6-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBYUZLIZRWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CNNC2)NCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90667045 | |
Record name | 1,3,7,8-Tetraazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90667045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176948-47-3 | |
Record name | 1,3,7,8-Tetraazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90667045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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